

# Application of Amezalpat in β-catenin Mutated Hepatocellular Carcinoma: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with a rising incidence and mortality rate. A subset of HCC is characterized by mutations in the CTNNB1 gene, leading to the aberrant activation of the Wnt/ $\beta$ -catenin signaling pathway, a key driver of tumorigenesis. **Amezalpat** (TPST-1120), a first-in-class oral, small-molecule antagonist of the peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ), has emerged as a promising therapeutic agent for HCC, demonstrating notable efficacy in clinical trials, particularly in patients with  $\beta$ -catenin mutated tumors. This document provides detailed application notes and protocols for researchers investigating the utility of **Amezalpat** in this specific context.

Amezalpat's proposed dual mechanism of action involves directly targeting cancer cells dependent on the fatty acid oxidation (FAO) metabolic pathway, which is regulated by PPAR $\alpha$ , and modulating the tumor microenvironment to enhance anti-tumor immunity.[1][2] Preclinical studies have indicated that Amezalpat exhibits anti-cancer activity as a single agent in HCC models, including those with activated  $\beta$ -catenin signaling.[3]

# Clinical Efficacy in β-catenin Mutated HCC



Amezalpat, in combination with atezolizumab and bevacizumab, has been evaluated in a global, randomized Phase 1b/2 clinical trial for the first-line treatment of unresectable or metastatic HCC. The results have been particularly encouraging for the patient subpopulation harboring β-catenin activating mutations.

| Efficacy Endpoint                                                 | Amezalpat Combination Arm (β-catenin mutated subpopulation) |
|-------------------------------------------------------------------|-------------------------------------------------------------|
| Confirmed Objective Response Rate (cORR)                          | 43%[4][5][6]                                                |
| Disease Control Rate (DCR)                                        | 100%[4][5][6]                                               |
| Median Overall Survival (mOS) - Overall Population                | 21 months[4][7]                                             |
| Control Arm mOS (Atezolizumab + Bevacizumab) - Overall Population | 15 months[4][7]                                             |
| Hazard Ratio (HR) for OS - Overall Population                     | 0.65[4][7]                                                  |

# Signaling Pathways and Experimental Workflow Wnt/β-catenin Signaling Pathway

The Wnt/ $\beta$ -catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis. In the absence of Wnt ligands,  $\beta$ -catenin is targeted for degradation by a destruction complex. Mutations in  $\beta$ -catenin, as seen in some HCCs, prevent this degradation, leading to its accumulation and translocation to the nucleus, where it activates target genes involved in cell proliferation and survival.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PPARα Antagonism | TPST-1120 | Tempest Therapeutics [tempesttx.com]
- 2. Pipeline | TPST-1120 | TPST-1495 | TREX-1 | Tempest Therapeutics [tempesttx.com]



- 3. ascopubs.org [ascopubs.org]
- 4. Tempest Reveals Amezalpat (TPST-1120) Shows Six-Month Survival Boost in First-Line HCC Study [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Tempest Unveils New Survival Data for Amezalpat (TPST-1120) in Randomized First-Line HCC Study Demonstrating a Six-Month Improvement over Control Arm - BioSpace [biospace.com]
- To cite this document: BenchChem. [Application of Amezalpat in β-catenin Mutated Hepatocellular Carcinoma: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542254#application-of-amezalpat-in-catenin-mutated-hcc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com